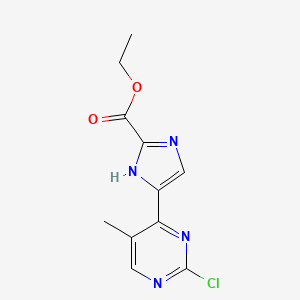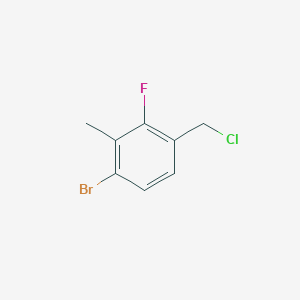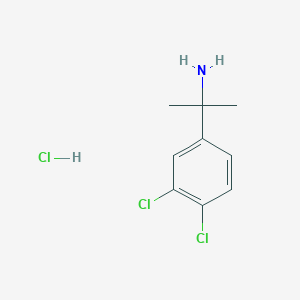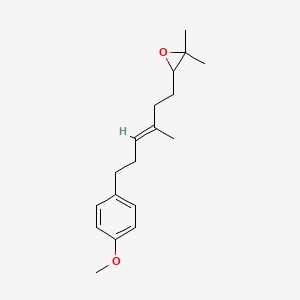
Diethyl 2,4,5-trifluorobenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4,5-trifluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14F3O3P. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with three fluorine atoms at the 2, 4, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4,5-trifluorobenzylphosphonate typically involves the reaction of 2,4,5-trifluorobenzyl bromide with diethyl phosphite. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,4,5-trifluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the diethyl ester groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates with different oxidation states.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Nucleophilic Substitution: Products include various substituted phosphonates.
Oxidation: Products include phosphonic acids and higher oxidation state phosphonates.
Reduction: Products include phosphine derivatives
Applications De Recherche Scientifique
Diethyl 2,4,5-trifluorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its ability to mimic phosphate groups.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Diethyl 2,4,5-trifluorobenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Benzylphosphonate: Similar in structure but lacks the fluorine substitutions, resulting in different chemical properties and reactivity.
Diethyl 4-Methylbenzylphosphonate: Contains a methyl group instead of fluorine atoms, leading to variations in biological activity and chemical behavior
Uniqueness
Diethyl 2,4,5-trifluorobenzylphosphonate is unique due to the presence of three fluorine atoms on the benzyl ring. These fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. The trifluoromethyl group also imparts unique electronic properties, making the compound valuable in various applications .
Propriétés
Formule moléculaire |
C11H14F3O3P |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)7-8-5-10(13)11(14)6-9(8)12/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
FGZVJNXCIBBMRH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=C(C=C1F)F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)

![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)

